4-Chloro-2-methylisoquinolin-1(2H)-one
Description
4-Chloro-2-methylisoquinolin-1(2H)-one is a halogenated isoquinolinone derivative featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the fused bicyclic structure. Isoquinolinones are heterocyclic compounds with a ketone oxygen in the 1-position, making them versatile intermediates in pharmaceuticals and organic synthesis. The chloro and methyl substituents influence the compound's electronic properties, solubility, and reactivity, rendering it valuable for drug development, particularly in anti-hypertensive and anti-tumor applications .
Properties
CAS No. |
27187-01-5 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3 |
InChI Key |
RIKNZRRNPCBUFR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C2C1=O)Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)Cl |
Other CAS No. |
27187-01-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-2-methylisoquinolin-1(2H)-one (CAS 33930-63-1)
- Structural Differences : Bromine replaces chlorine at the 4-position.
- Properties :
- Higher molecular weight (238.08 g/mol vs. ~195.6 g/mol for the chloro analog) due to bromine’s larger atomic mass.
- Bromine’s stronger electron-withdrawing effect and greater polarizability may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Likely lower melting point compared to the chloro derivative due to weaker intermolecular forces (van der Waals).
- Applications : Bromine’s superior leaving-group ability makes this compound a preferred substrate for nucleophilic aromatic substitution in medicinal chemistry .
4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0)
- Structural Differences: A nitro (-NO₂) group replaces the chloro substituent at the 4-position.
- Properties :
- Strong electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic substitution reactivity.
- Increased acidity at the 1-position due to resonance stabilization of the deprotonated form.
- Higher density and melting point compared to halogenated analogs due to nitro’s planar geometry and dipole interactions.
- Applications : Nitro groups are often used as intermediates for reduction to amines, enabling access to diverse pharmacophores .
1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one (MW 265.31 g/mol)
- Structural Differences : A 3-hydroxybenzyl group is appended to the 1-position.
- Properties: Enhanced solubility in polar solvents due to the hydroxyl group’s hydrogen-bonding capability. Potential for chelation or interaction with biological targets (e.g., enzymes, receptors). Steric hindrance from the benzyl group may reduce reactivity at the 6-position.
- Applications : Hydroxy-substituted derivatives are explored for antimicrobial and anti-inflammatory activities .
Quinolinone Derivatives (e.g., 5-Chloro-4-hydroxyquinolin-2(1H)-one)
- Structural Differences: The ketone oxygen is in the 2-position of a monocyclic quinoline system instead of the 1-position of an isoquinoline.
- Properties: Distinct electronic distribution alters reactivity; quinolinones are more prone to electrophilic attacks at the 5- and 8-positions. Hydroxy groups increase solubility and enable hydrogen-bonding interactions.
- Applications: Quinolinones are prominent in antimalarial (e.g., chloroquine analogs) and kinase inhibitor drug design .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 4-Chloro-2-methylisoquinolin-1(2H)-one | 4-Cl, 2-CH₃ | ~195.6 | Moderate reactivity, lipophilic | Anti-tumor agents, intermediates |
| 4-Bromo-2-methylisoquinolin-1(2H)-one | 4-Br, 2-CH₃ | 238.08 | High cross-coupling reactivity | Medicinal chemistry intermediates |
| 4-Nitroisoquinolin-1(2H)-one | 4-NO₂ | 178.16 | Electron-deficient, acidic | Amine precursor, explosives research |
| 1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one | 1-(3-OH-benzyl), 2-CH₃ | 265.31 | Polar, bioactive | Antimicrobial agents |
| 5-Chloro-4-hydroxyquinolin-2(1H)-one | 5-Cl, 4-OH | 199.61 | Chelating, antimalarial scaffold | Antiparasitic drugs |
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